Avatrombopag maleate is a pharmaceutical compound primarily used as a thrombopoietin receptor agonist, indicated for the treatment of thrombocytopenia in adults with chronic liver disease who are scheduled for medical or dental procedures. This compound is marketed under the trade name Doptelet. Avatrombopag maleate is characterized by its molecular formula and a molecular weight of 765.73 g/mol. The compound is classified as a small molecule drug and falls under the category of hematopoietic agents.
Avatrombopag maleate is synthesized from various chemical precursors through a series of reactions that include nucleophilic aromatic substitution and amide bond formation. It is classified within the therapeutic category of drugs that stimulate platelet production, specifically targeting the thrombopoietin receptor.
The molecular structure of avatrombopag maleate consists of multiple rings including cyclohexane, piperazine, pyridine, and thiazole. The compound features a complex arrangement characterized by:
The structural representation includes various functional groups that contribute to its pharmacological activity.
Avatrombopag maleate undergoes several critical reactions during its synthesis:
These reactions are carefully controlled to minimize impurities and maximize yield.
Avatrombopag maleate acts primarily as a thrombopoietin receptor agonist, stimulating platelet production in the bone marrow. This mechanism involves:
Clinical studies have demonstrated its efficacy in raising platelet counts sufficiently to allow for surgical procedures .
Avatrombopag maleate is primarily utilized in clinical settings for:
The compound's role as a thrombopoietin receptor agonist positions it as a significant therapeutic agent in hematology, providing essential support for patients with low platelet counts due to chronic liver disease or other underlying conditions.
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3